4-Fluoro-1-(methoxymethoxy)-2-methylbenzene

Lipophilicity LogP Extraction efficiency

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS 1555811-84-1) is a difunctionalized aromatic building block bearing a fluorine atom, a methyl group, and a methoxymethyl (MOM)-protected phenolic hydroxyl group on a benzene ring. It belongs to the class of O-MOM-protected fluorophenols, which are employed as synthetic intermediates in medicinal chemistry and materials science for the site-selective introduction of electrophiles via directed ortho-metalation strategies.

Molecular Formula C9H11FO2
Molecular Weight 170.18 g/mol
CAS No. 1555811-84-1
Cat. No. B6328093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
CAS1555811-84-1
Molecular FormulaC9H11FO2
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OCOC
InChIInChI=1S/C9H11FO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3
InChIKeyWBRAWNAZGLIYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS 1555811-84-1): A Protected Fluorotoluene Building Block


4-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS 1555811-84-1) is a difunctionalized aromatic building block bearing a fluorine atom, a methyl group, and a methoxymethyl (MOM)-protected phenolic hydroxyl group on a benzene ring. It belongs to the class of O-MOM-protected fluorophenols, which are employed as synthetic intermediates in medicinal chemistry and materials science for the site-selective introduction of electrophiles via directed ortho-metalation strategies . The MOM protecting group renders the phenolic oxygen non-nucleophilic and alters both the lipophilicity and the metalation directing effects relative to the free phenol [1].

Why 4-Fluoro-2-Methylphenol or 4-Fluoro-1-Methoxy-2-Methylbenzene Cannot Replace 4-Fluoro-1-(Methoxymethoxy)-2-Methylbenzene in Multi-Step Synthesis


The unprotected phenol 4-fluoro-2-methylphenol (CAS 452-72-2) and the simple methyl ether 4-fluoro-1-methoxy-2-methylbenzene (CAS 399-54-2) are the most obvious substitution candidates, yet they fail in synthetic sequences that require (i) a temporary phenolic protecting group removable under mild, orthogonal conditions, or (ii) the specific ortho-directing and solvent-dependent metalation behavior imparted by the O-MOM substituent [1]. The MOM ether is acid-labile and can be cleaved selectively in the presence of methyl ethers, esters, or other base-labile protecting groups, whereas the methyl ether requires harsh demethylation conditions that often compromise other functionalities [2]. Furthermore, the O-MOM group provides a stronger ortho-directing effect and permits solvent-tunable regioselectivity in hydrogen–metal exchange reactions, a feature not shared by the free hydroxyl or methoxy groups [1].

Quantitative Differentiation Evidence for 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to the Unprotected Phenol

The MOM-protected compound (MW 170.18 g/mol) exhibits a calculated LogP of 2.53, compared to a LogP of 1.84 for the parent phenol 4-fluoro-2-methylphenol (MW 126.13 g/mol) [1]. This 0.69 log unit increase corresponds to an approximately 5-fold higher partition coefficient into octanol, translating to significantly greater retention on reversed-phase HPLC columns and easier extractive work-up from aqueous reaction mixtures.

Lipophilicity LogP Extraction efficiency Chromatography

Zero Hydrogen Bond Donor Count vs. the Free Phenol

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene has zero hydrogen bond donors (HBD = 0), whereas 4-fluoro-2-methylphenol has one phenolic O–H donor (HBD = 1) [1]. The absence of an H-bond donor eliminates peak tailing caused by silanol interactions on normal-phase and certain reversed-phase silica columns, and reduces the compound's tendency to form intermolecular hydrogen bonds that can decrease solubility in aprotic organic solvents.

Hydrogen bonding Membrane permeability Chromatography Solubility

Acid-Labile MOM Protection vs. Acid-Stable Methyl Ether

The methoxymethyl (MOM) protecting group is stable at pH ≥ 4 at room temperature but undergoes rapid hydrolysis at pH < 1 at elevated temperature (100 °C) [1]. In contrast, a simple methyl ether (e.g., 4-fluoro-1-methoxy-2-methylbenzene, CAS 399-54-2) is stable under both acidic and basic conditions and typically requires aggressive reagents such as BBr₃ or hot HBr for cleavage [2]. This difference allows the MOM-protected compound to be deprotected under mild acidic conditions (e.g., ZnBr₂/n-PrSH, or pyridinium p-toluenesulfonate) without affecting methyl esters, methyl ethers, or acid-sensitive functional groups present in advanced intermediates.

Protecting group orthogonality Selective deprotection MOM ether Methyl ether

Purity Specification and Comparative Vendor Availability

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is consistently offered at ≥98% purity by multiple independent suppliers (Fluorochem, ChemScene, Boroncore, Leyan) . The positional isomer 4-fluoro-2-(methoxymethoxy)-1-methylbenzene (CAS 1067225-49-3) is available at a lower specification of 95% purity from AChemBlock, with a list price of $130 per gram . This difference in purity specification and supplier diversity can directly impact procurement lead times, cost, and the need for additional purification before use in critical synthetic steps.

Purity Supply chain Procurement Vendor comparison

Predicted Boiling Point and Physical State vs. Solid Phenol Analog

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is a liquid at ambient temperature with a predicted boiling point of 227.4 °C (at 760 mmHg) and a predicted density of 1.085 g/cm³ . In contrast, the parent phenol 4-fluoro-2-methylphenol is a crystalline solid with a melting point of 37–38 °C and a boiling point of 87 °C at 14 mmHg [1]. The liquid physical state of the MOM-protected derivative simplifies automated liquid handling, high-throughput experimentation, and large-scale liquid-phase reactions, whereas the phenol's solid state necessitates dissolution or melting before use.

Physical properties Boiling point Handling Purification

Regioselective Metalation Directing Effects of the MOM Group

MOM-protected fluorophenols display ambident reactivity in metalation: deprotonation occurs adjacent to the O-MOM group when n-butyllithium (BuLi) is used, but shifts to the position adjacent to fluorine when the superbasic mixture BuLi/KOt-Bu (LIC-KOR) is employed [1]. This solvent/base-switchable regioselectivity is not observed with the free phenol (which undergoes O-deprotonation first) or the methyl ether (which lacks the strong ortho-directing capacity of the O-MOM group) [1][2]. Although direct data for the 2-methyl-substituted derivative are not reported in the open literature, the established behavior of the 2- and 4-MOM-fluorobenzene isomers provides a predictive framework for the target compound's reactivity.

Directed ortho-metalation Regioselectivity MOM directing group Fluorophenols

High-Value Application Scenarios for 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene Based on Quantified Differentiation


Synthesis of Ortho-Substituted Fluorophenol Derivatives via Switchable Directed Metalation

When a synthetic route requires selective functionalization at either the position ortho to the phenolic oxygen or ortho to the fluorine atom, 4-fluoro-1-(methoxymethoxy)-2-methylbenzene enables a divergent strategy from a single precursor. By simply switching from BuLi to the LIC-KOR superbase, the site of metalation—and thus the position of subsequent electrophilic trapping—can be altered, as demonstrated for analogous MOM-protected fluorophenols [1]. This eliminates the need to purchase separate regioisomeric starting materials and streamlines the synthesis of fluorinated drug candidates or agrochemical intermediates.

Late-Stage Intermediate Requiring Orthogonal Phenol Deprotection

In multi-step pharmaceutical syntheses where a phenol must be unmasked in the presence of methyl esters, tert-butyl carbamates, or base-labile protecting groups, the MOM ether provides a mild, acid-mediated deprotection option. Using ZnBr₂ and n-propanethiol, the MOM group can be removed in less than 10 minutes at room temperature without disturbing other functionalities [1]. This orthogonal deprotection strategy is impossible with the corresponding methyl ether, which would require forcing conditions that compromise the integrity of the target molecule.

High-Throughput Experimentation and Automated Synthesis Workflows

The liquid physical state of 4-fluoro-1-(methoxymethoxy)-2-methylbenzene at ambient temperature (predicted bp 227.4 °C) makes it compatible with automated liquid dispensing systems and parallel synthesis platforms [1]. In contrast, the solid phenol analog (mp 37–38 °C) requires pre-dissolution and is prone to solidification in transfer lines, introducing variability in stoichiometry. The ≥98% purity specification from multiple vendors further reduces the need for pre-purification, allowing direct use in arrayed reaction screening.

Extractive Work-Up and Chromatographic Purification Optimization

With a LogP of 2.53—approximately 0.7 log units higher than the corresponding phenol—the MOM-protected compound partitions more efficiently into organic solvents during aqueous work-up [1]. This translates to higher recovery yields in liquid-liquid extraction and predictable, well-resolved retention on reversed-phase HPLC columns. Process chemists can leverage this lipophilicity difference to design more efficient isolation protocols, particularly when scaling up reactions where emulsion formation or poor phase separation is problematic.

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